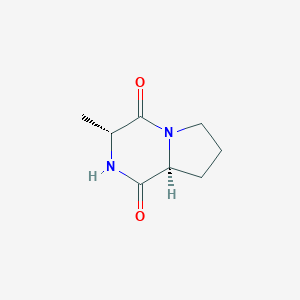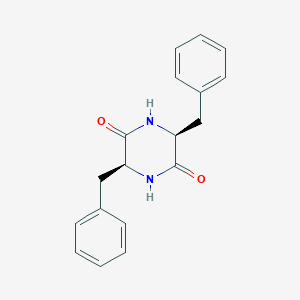
Tetraglykol
Übersicht
Beschreibung
Tetraglycol, also known as Tetraglycol, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
The exact mass of the compound Tetraglycol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Solvent; Viscosity controlling. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Tetraglycol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraglycol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Tetraglykol: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen
Biomedizinische Bildgebung: this compound wird als Verdünnungsmittel für fluoreszierende Farbstoffe wie DiI und DiO in der biomedizinischen Bildgebung verwendet. Diese Anwendung ist entscheidend für die Kennzeichnung und Verfolgung von Zellen in verschiedenen biologischen Studien, einschließlich der Entwicklung von befruchteten Hühnereiern .
Arzneimittel-Abgabesysteme: In der pharmazeutischen Forschung dient this compound als Lösungsmittel für Arzneimittelverbindungen und verbessert deren Löslichkeit und Stabilität. Es wird insbesondere bei der Formulierung von injizierbaren Arzneimitteln aufgrund seiner Biokompatibilität verwendet .
Polymerforschung: this compound ist an der Untersuchung der Phasentrennung und Strukturbildung in Polymerlösungen beteiligt. So wird es beispielsweise mit Polymilchsäure-co-Glycolsäure (PLGA) in Kontakt mit wässrigen Medien verwendet, um das Verhalten hydrophober Polymere in hydrophilen Umgebungen zu verstehen .
Bioabbaubares Elektronik: Die Verbindung unterstützt die Herstellung bioabbaubarer elektronischer Komponenten, indem sie die Dehnung und die Leitfähigkeit verbessert. Sie wirkt als Schmiermittel und verbessert die Dispersion von Mikropartikeln in Materialien wie Molybdän/Polybutylenadipat-Terephthalat (Mo/PBAT), die zur Herstellung von bioabbaubaren Sensoren, Heizungen und Hochfrequenzspulen verwendet werden .
Wirkmechanismus
Target of Action
Tetraglycol, also known as Glycofurol or Tetrahydrofurfuryl alcohol polyethyleneglycol ether, is primarily used as a solvent . Its primary target is to enhance the solubility of hydrophobic drugs in aqueous solutions .
Mode of Action
Tetraglycol acts as a solvent, aiding in the dissolution of both water-soluble and organic substances . This property makes it particularly useful in creating smooth, consistent mixtures that adhere well to surfaces .
Biochemical Pathways
It is known that tetraglycol can readily transform into gel systems with excellent elasticity . This property allows it to be used as a medium to dissolve water-insoluble drugs .
Pharmacokinetics
Tetraglycol has been shown to have high bioavailability in humans . The pentobarbital sodium-induced sleep model was used to study the pharmacokinetics of Tetraglycol in rats . In this model, it was found that Tetraglycol had an antidiabetic effect and could be used as a potential therapeutic agent for autoimmune diseases .
Result of Action
The primary result of Tetraglycol’s action is the enhanced solubility of hydrophobic drugs in aqueous solutions . This is essential for creating effective injectable solutions for poorly water-soluble drugs .
Action Environment
Tetraglycol’s action, efficacy, and stability can be influenced by environmental factors. Its relatively inert nature and resistance to degradation under typical conditions make it ideal for use in stability studies and materials science . Furthermore, its high boiling point and hygroscopic nature make it particularly useful in a variety of industrial and research applications where other solvents might be too volatile or reactive .
Eigenschaften
IUPAC Name |
2-(oxolan-2-ylmethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-5-9-6-7-2-1-4-10-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPDSKVQLSDPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31692-85-0 | |
| Record name | Tetrahydrofurfuryl polyethylene glycol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31692-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID40923709 | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5831-59-4, 121182-07-8, 31692-85-0 | |
| Record name | 2-[(Tetrahydro-2-furanyl)methoxy]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5831-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((Tetrahydrofurfuryl)oxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005831594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(Oxolan-2-yl)methoxy]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(tetrahydrofurfuryl)oxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Reaction products of tetrahydrofurfuryl alcohol with ethylene oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.489 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tetraglycol?
A1: The molecular formula of Tetraglycol is C8H18O5, and its molecular weight is 194.23 g/mol.
Q2: What is the role of Tetraglycol in drug delivery systems?
A2: Tetraglycol is frequently employed as a cosolvent or solubilizer in various drug delivery systems, including microemulsions [, , , , ] and self-emulsifying drug delivery systems (SMEDDS) [, , , , ]. It enhances the solubility and dissolution of poorly water-soluble drugs, improving their bioavailability.
Q3: How does the addition of Tetraglycol affect the properties of Polylactic-co-Glycolic Acid (PLGA) in drug delivery applications?
A3: When Tetraglycol is added to PLGA, it acts as a solvent, facilitating the formation of various structures like nanospheres and porous scaffolds [, , , ]. The resulting PLGA/Tetraglycol mixtures exhibit controlled release properties, making them suitable for sustained drug delivery applications.
Q4: Is Tetraglycol compatible with biological systems for biomedical applications?
A4: Research suggests Tetraglycol demonstrates biocompatibility, particularly in applications involving Polylactic-co-Glycolic Acid (PLGA) for creating bioresorbable structures [] and drug delivery systems [, , ].
Q5: How does Tetraglycol affect the stability of drug formulations?
A5: Tetraglycol plays a crucial role in enhancing the stability of nano-emulsified drug formulations, as demonstrated with Paclitaxel []. This improved stability is crucial for maintaining drug efficacy over extended periods.
Q6: Can rare earth complexes with Tetraglycol-based Schiff bases act as catalysts in polymerization reactions?
A6: Yes, studies indicate that rare earth complexes synthesized with Schiff bases derived from Tetraglycol aldehyde and amino acids like phenylalanine [] or lysine [] exhibit catalytic activity in the polymerization of methyl methacrylate (MMA).
Q7: Can Tetraglycol be used to enhance the delivery of drugs to specific targets?
A7: While not a targeting moiety itself, Tetraglycol is instrumental in formulating drug delivery systems with enhanced targeting capabilities. For instance, it has been employed in a thermosensitive microemulsion gel system for sustained delivery of triamcinolone acetonide to treat sensorineural hearing loss [].
Q8: How does Tetraglycol improve the dissolution of poorly soluble drugs?
A8: Tetraglycol acts as a solubilizer, significantly enhancing the solubility and dissolution rate of poorly water-soluble drugs in various media [, , , , ]. This is particularly beneficial for drugs like Candesartan cilexetil, improving their bioavailability and therapeutic efficacy [, ].
Q9: What analytical techniques are employed to study systems containing Tetraglycol?
A9: Various techniques are used to characterize Tetraglycol-containing systems. These include gas chromatography for analyzing glycerol carbonate synthesis [], differential scanning calorimetry for studying phase transitions and drug encapsulation [, , ], and microscopy (optical and electron) for observing microstructures in PLGA/Tetraglycol mixtures [].
Q10: Are there alternatives to Tetraglycol in specific applications?
A10: While Tetraglycol is a versatile compound, substitutes may be employed depending on the specific application. For example, other cosolvents like polyethylene glycols (PEGs) can be used in drug formulations [, , ].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



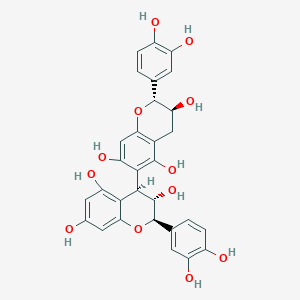
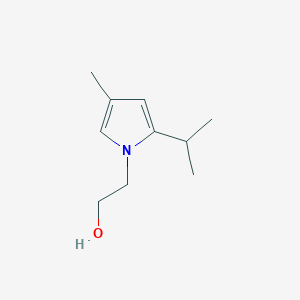
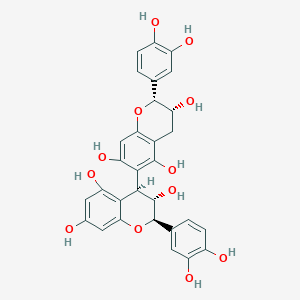

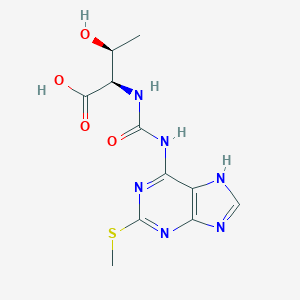





![methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)
